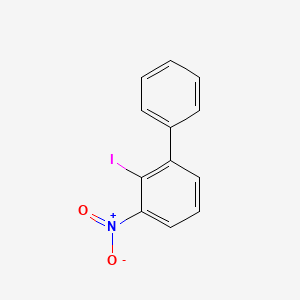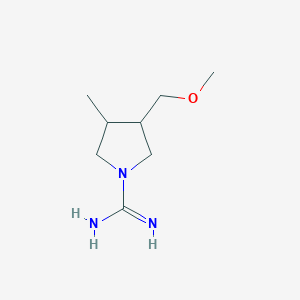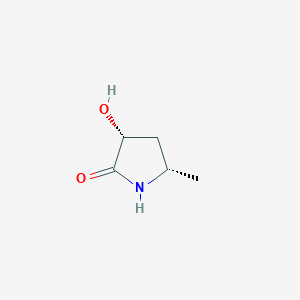
3-(m-Tolyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Tolyl)azetidine is a four-membered nitrogen-containing heterocycle with a tolyl group attached to the third carbon atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)azetidine can be achieved through several methods. . This method is efficient for constructing functionalized azetidines with high regio- and stereoselectivity. Another approach involves the cross-coupling of 3-iodo-azetidine with a tolyl group using palladium catalysts and phosphine ligands .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of continuous flow reactors and microreactor technology has been explored to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
3-(m-Tolyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidines, and substituted azetidines with various functional groups .
科学的研究の応用
3-(m-Tolyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for constructing complex molecules.
Biology: The compound is studied for its potential biological activity and as a scaffold for drug development.
Medicine: Azetidine derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings .
作用機序
The mechanism of action of 3-(m-Tolyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules or catalyze chemical reactions. The specific pathways and targets depend on the functionalization of the azetidine ring and the nature of the substituents .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(m-Tolyl)azetidine is unique due to its balance of ring strain and stability, which allows for efficient tuning of its reactivity and pharmacological properties. This makes it a valuable scaffold in medicinal chemistry and material science .
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
3-(3-methylphenyl)azetidine |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
QCQFZWYBXJXIAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Hydroxybenzo[h]quinoline-9-carbaldehyde](/img/structure/B13346174.png)
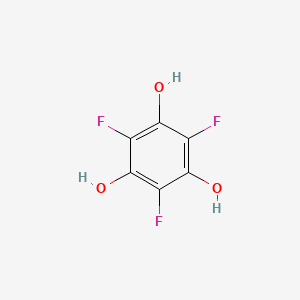
![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)

![(1R,2S,5S)-6,6-Dimethyl-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13346200.png)
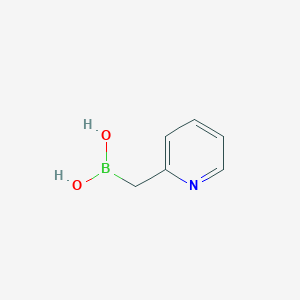
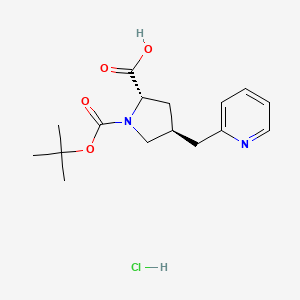
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
